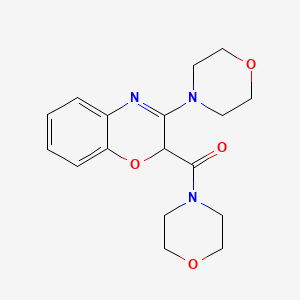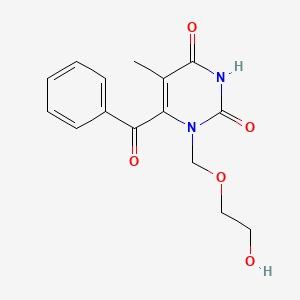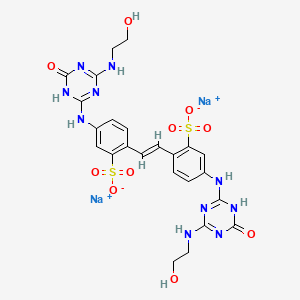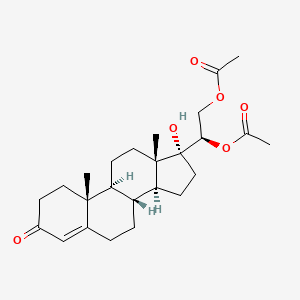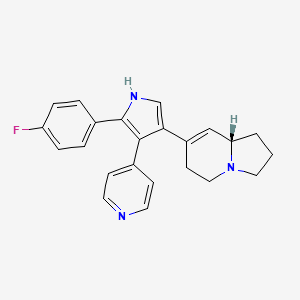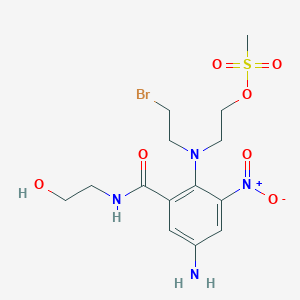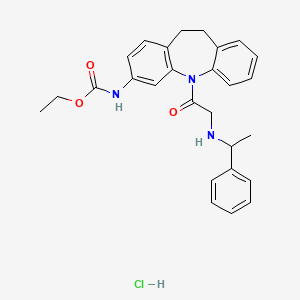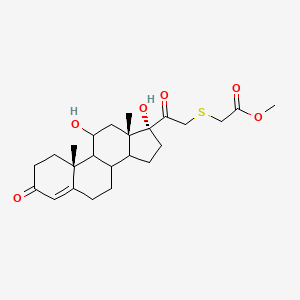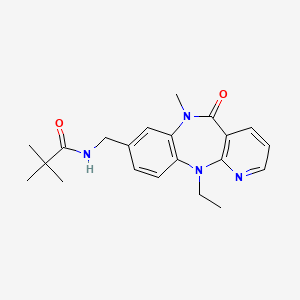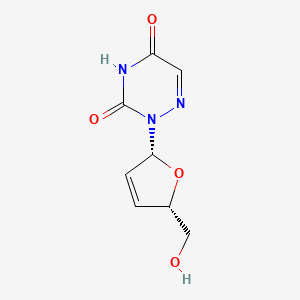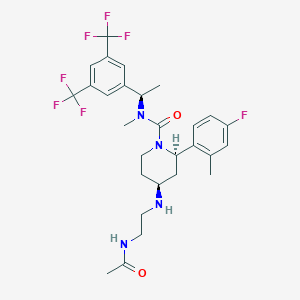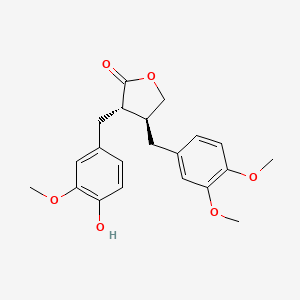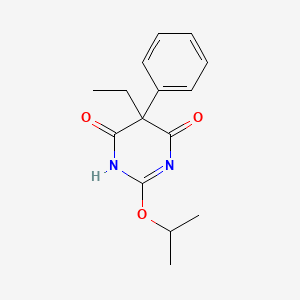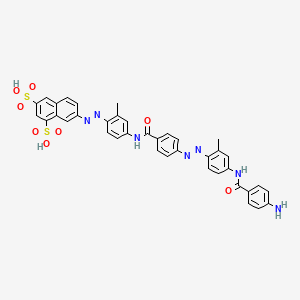
7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes diazotization reactions, where aromatic amines are converted into diazonium salts, followed by coupling reactions with other aromatic compounds. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity. The final product is often purified through crystallization and filtration processes.
Analyse Des Réactions Chimiques
Types of Reactions
7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions vary depending on the type of substitution, but typically involve acidic or basic environments and specific catalysts.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Widely used in textile dyeing, ink manufacturing, and as a colorant in plastics and other materials.
Mécanisme D'action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure, particularly the azo bonds and aromatic rings, plays a crucial role in this process. In biological systems, the compound can interact with proteins and other biomolecules, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: Known for its use in organic synthesis and as a precursor for various compounds.
Amino acids and related compounds: Used in various biochemical applications and known for their reactivity with specific reagents.
Uniqueness
7-((4-(p-((4-(p-Aminobenzamido)-o-tolyl)azo)benzamido)-o-tolyl)azo)-1,3-naphthalenedisulfonic acid is unique due to its complex structure and intense coloration, making it highly valuable in applications requiring stable and vibrant dyes. Its ability to undergo various chemical reactions also adds to its versatility in scientific research and industrial applications.
Propriétés
Numéro CAS |
71033-07-3 |
|---|---|
Formule moléculaire |
C38H31N7O8S2 |
Poids moléculaire |
777.8 g/mol |
Nom IUPAC |
7-[[4-[[4-[[4-[(4-aminobenzoyl)amino]-2-methylphenyl]diazenyl]benzoyl]amino]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C38H31N7O8S2/c1-22-17-29(40-37(46)24-3-8-27(39)9-4-24)13-15-34(22)44-42-28-10-5-25(6-11-28)38(47)41-30-14-16-35(23(2)18-30)45-43-31-12-7-26-19-32(54(48,49)50)21-36(33(26)20-31)55(51,52)53/h3-21H,39H2,1-2H3,(H,40,46)(H,41,47)(H,48,49,50)(H,51,52,53) |
Clé InChI |
DMGVTARMLHXIOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N=NC3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)O)S(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


